molecular formula C8H17ClO3S B13620156 4-Butoxybutane-1-sulfonyl chloride

4-Butoxybutane-1-sulfonyl chloride

Cat. No.: B13620156
M. Wt: 228.74 g/mol
InChI Key: GCIDLDMVWKKZIZ-UHFFFAOYSA-N
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Description

4-Butoxybutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C8H17ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. This compound is particularly known for its role in the synthesis of sulfonamides and other sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxybutane-1-sulfonyl chloride typically involves the reaction of 4-butoxybutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:

4-Butoxybutane-1-sulfonic acid+SOCl24-Butoxybutane-1-sulfonyl chloride+SO2+HCl\text{4-Butoxybutane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Butoxybutane-1-sulfonic acid+SOCl2​→4-Butoxybutane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides, including this compound, often employs continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of N-chloroamides as dual-function reagents for oxidative chlorination is also explored in continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

4-Butoxybutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the sulfonyl chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.

    Oxidation and Reduction: While less common, the sulfonyl chloride group can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Solvents: Anhydrous solvents like dichloromethane or chloroform are typically used to prevent hydrolysis.

    Catalysts: In some cases, catalysts like pyridine are used to facilitate the reaction.

Major Products

The major products formed from these reactions are sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used.

Scientific Research Applications

4-Butoxybutane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butoxybutane-1-sulfonyl chloride primarily involves nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to form the final product.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonyl chloride
  • Ethanesulfonyl chloride
  • Benzenesulfonyl chloride

Uniqueness

4-Butoxybutane-1-sulfonyl chloride is unique due to its butoxy substituent, which imparts different physical and chemical properties compared to simpler sulfonyl chlorides. This makes it particularly useful in applications where specific reactivity or solubility characteristics are desired .

Properties

Molecular Formula

C8H17ClO3S

Molecular Weight

228.74 g/mol

IUPAC Name

4-butoxybutane-1-sulfonyl chloride

InChI

InChI=1S/C8H17ClO3S/c1-2-3-6-12-7-4-5-8-13(9,10)11/h2-8H2,1H3

InChI Key

GCIDLDMVWKKZIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCCS(=O)(=O)Cl

Origin of Product

United States

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